3-(But-3-en-2-yl)tetrahydrothiophene-3-carbaldehyde 1,1-dioxide
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Overview
Description
3-(But-3-en-2-yl)-1,1-dioxo-1lambda6-thiolane-3-carbaldehyde is an organic compound with a unique structure that includes a thiolane ring, an aldehyde group, and a butenyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(But-3-en-2-yl)-1,1-dioxo-1lambda6-thiolane-3-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 3-buten-2-yl acetate with a thiolane derivative under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
3-(But-3-en-2-yl)-1,1-dioxo-1lambda6-thiolane-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form alcohols.
Substitution: The butenyl side chain can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aldehyde group yields carboxylic acids, while reduction results in the formation of alcohols .
Scientific Research Applications
3-(But-3-en-2-yl)-1,1-dioxo-1lambda6-thiolane-3-carbaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(But-3-en-2-yl)-1,1-dioxo-1lambda6-thiolane-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its functional groups, which can form covalent bonds with target molecules, leading to changes in their structure and function. This can result in various biological and chemical effects, depending on the context of its use .
Comparison with Similar Compounds
Similar Compounds
3-Buten-2-yl acetate: A related compound with similar structural features but different functional groups.
Pent-3-en-2-yl radicals: Compounds with similar reactivity and applications in organic synthesis.
Uniqueness
3-(But-3-en-2-yl)-1,1-dioxo-1lambda6-thiolane-3-carbaldehyde is unique due to its combination of a thiolane ring, an aldehyde group, and a butenyl side chain. This unique structure imparts specific reactivity and properties that distinguish it from other similar compounds .
Properties
Molecular Formula |
C9H14O3S |
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Molecular Weight |
202.27 g/mol |
IUPAC Name |
3-but-3-en-2-yl-1,1-dioxothiolane-3-carbaldehyde |
InChI |
InChI=1S/C9H14O3S/c1-3-8(2)9(6-10)4-5-13(11,12)7-9/h3,6,8H,1,4-5,7H2,2H3 |
InChI Key |
BQMFLBYTLLYMLA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C=C)C1(CCS(=O)(=O)C1)C=O |
Origin of Product |
United States |
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